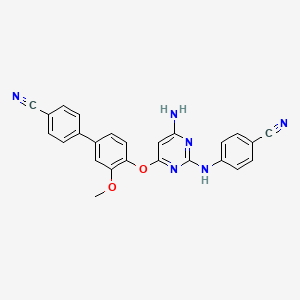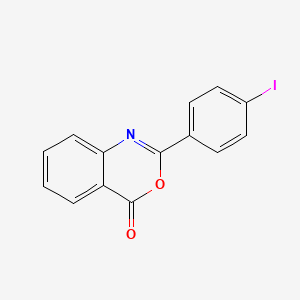
HIF-1 inhibitor-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoxia-inducible factor 1 inhibitor 5 is a compound that targets hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to low oxygen levels. Hypoxia-inducible factor 1 is composed of two subunits: hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 1 beta. Hypoxia-inducible factor 1 inhibitor 5 has been recognized for its potential in cancer therapy due to its ability to inhibit the activity of hypoxia-inducible factor 1, which is often upregulated in tumors and contributes to cancer progression and resistance to therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hypoxia-inducible factor 1 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled conditions to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, such as oxidation or reduction, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a series of reactions, including substitution and cyclization, to yield hypoxia-inducible factor 1 inhibitor 5.
Industrial Production Methods
Industrial production of hypoxia-inducible factor 1 inhibitor 5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to obtain the final product with desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hypoxia-inducible factor 1 inhibitor 5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert hypoxia-inducible factor 1 inhibitor 5 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of hypoxia-inducible factor 1 inhibitor 5 with altered chemical and biological properties.
Applications De Recherche Scientifique
Hypoxia-inducible factor 1 inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hypoxia-inducible factor 1 in various chemical reactions and pathways.
Biology: Employed in research to understand the cellular response to hypoxia and the regulation of hypoxia-inducible factor 1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-inducible factor 1.
Mécanisme D'action
Hypoxia-inducible factor 1 inhibitor 5 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound binds to hypoxia-inducible factor 1 alpha, preventing its dimerization with hypoxia-inducible factor 1 beta and subsequent binding to hypoxia-responsive elements in the DNA. This inhibition disrupts the transcription of target genes involved in cellular adaptation to hypoxia, thereby reducing tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Hypoxia-inducible factor 1 inhibitor 5 can be compared with other similar compounds, such as:
Ganetespib: Another hypoxia-inducible factor 1 inhibitor with a different chemical structure but similar mechanism of action.
Topotecan: A compound that inhibits hypoxia-inducible factor 1 by a different pathway, often used in combination with other therapies.
Uniqueness
Hypoxia-inducible factor 1 inhibitor 5 is unique due to its specific binding affinity and inhibitory effect on hypoxia-inducible factor 1 alpha, making it a promising candidate for targeted cancer therapy.
Propriétés
Formule moléculaire |
C28H35NO5 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)cyclohexa-1,5-dien-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H35NO5/c1-28(2)14-13-22-24(34-28)12-9-21(27(22)31)23(30)10-7-20-8-11-25(32-3)26(19-20)33-18-6-17-29-15-4-5-16-29/h7-14,19,25-26,31H,4-6,15-18H2,1-3H3/b10-7+ |
Clé InChI |
AQSVAPNHDONSRJ-JXMROGBWSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)





